2,4,4,6-Tetrabromo-2,5-cyclohexadienone

Catalog No.
S704582
CAS No.
20244-61-5
M.F
C6H2Br4O
M. Wt
409.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,4,6-Tetrabromo-2,5-cyclohexadienone

CAS Number

20244-61-5

Product Name

2,4,4,6-Tetrabromo-2,5-cyclohexadienone

IUPAC Name

2,4,4,6-tetrabromocyclohexa-2,5-dien-1-one

Molecular Formula

C6H2Br4O

Molecular Weight

409.69 g/mol

InChI

InChI=1S/C6H2Br4O/c7-3-1-6(9,10)2-4(8)5(3)11/h1-2H

InChI Key

NJQJGRGGIUNVAB-UHFFFAOYSA-N

SMILES

C1=C(C(=O)C(=CC1(Br)Br)Br)Br

Canonical SMILES

C1=C(C(=O)C(=CC1(Br)Br)Br)Br

Deoxygenation of Sulfoxides:

2,4,4,6-Tetrabromocyclohexa-2,5-dienone (TBD) has been identified as an efficient catalyst for the deoxygenation of sulfoxides to their corresponding sulfides. A study published in the journal Tetrahedron Letters demonstrated that TBD, in combination with 1,3-dithiane, could effectively convert various sulfoxides to sulfides in good yields under mild reaction conditions. [] This research suggests the potential application of TBD in organic synthesis for the selective removal of oxygen atoms from sulfoxide functional groups.

Conversion of Alcohols to Azides:

Another area of research exploring the application of TBD involves its use as a reagent for the conversion of alcohols to azides. A report published in the journal Synthesis describes the utilization of TBD in conjunction with sodium azide and triphenylphosphine to achieve the transformation of primary and secondary alcohols into the corresponding azides. [] This method offers an alternative approach for the introduction of azide functionalities in organic molecules, potentially valuable for various synthetic endeavors.

2,4,4,6-Tetrabromo-2,5-cyclohexadienone is an organic compound with the molecular formula C₆H₂Br₄O. It features a cyclohexadienone structure that is heavily brominated, with four bromine atoms attached to the ring. This unique configuration contributes to its chemical reactivity and stability, making it a valuable compound in various

. Its primary targets include sulfoxides and alcohols:

  • Mode of Action: The compound catalyzes the deoxygenation of sulfoxides to sulfides and the conversion of alcohols to azides. This process alters the oxidation state of sulfur and impacts various biochemical pathways.
  • Biochemical Pathways: By facilitating these transformations, 2,4,4,6-tetrabromo-2,5-cyclohexadienone affects cellular metabolism and signaling pathways .
  • Toxicity Considerations: At higher doses, it may exhibit toxic effects due to its reactivity and potential to release bromonium ions.

Several synthesis routes for 2,4,4,6-tetrabromo-2,5-cyclohexadienone have been documented:

  • From Phenol: One common method involves bromination of phenol followed by further reactions to form the desired compound. Various synthetic pathways have been detailed in literature .
  • Using Dithiane: The compound can also be synthesized using 1,3-dithiane as a reagent for efficient deoxygenation processes .

These methods highlight the versatility of 2,4,4,6-tetrabromo-2,5-cyclohexadienone as both a product and a reagent in organic synthesis.

Studies on the interactions of 2,4,4,6-tetrabromo-2,5-cyclohexadienone reveal its role in biochemical transformations:

  • Cellular Effects: The compound influences cellular functions through its catalytic actions on sulfoxides and alcohols.
  • Pharmacokinetics: Its bioavailability is contingent upon reaction conditions such as concentration and pH .

These factors underscore the importance of understanding its interactions within biological systems for potential therapeutic applications.

When comparing 2,4,4,6-tetrabromo-2,5-cyclohexadienone with similar compounds such as 2-bromo-3-methylphenol and tetrabromophenol:

Compound NameMolecular FormulaUnique Features
2-Bromo-3-methylphenolC₇H₇BrOContains only one bromine atom; less reactive.
TetrabromophenolC₆Br₄OSimilar bromination pattern but lacks cyclohexadienone structure.
2-Bromo-1-naphtholC₁₁H₉BrODifferent aromatic system; used in dye synthesis.

Uniqueness

The uniqueness of 2,4,4,6-tetrabromo-2,5-cyclohexadienone lies in its tetrabrominated cyclohexadienone structure which confers distinct reactivity patterns not observed in other similar compounds. Its ability to catalyze specific biochemical transformations makes it particularly valuable in synthetic organic chemistry.

XLogP3

3.9

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

20244-61-5

Dates

Modify: 2023-08-15

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